molecular formula C18H15BrN2O2 B2697042 N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-48-9

N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2697042
CAS No.: 862831-48-9
M. Wt: 371.234
InChI Key: NXOHOSZBWMTJAC-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a novel synthetic indole derivative offered for early-stage research applications. While specific biological data for this exact compound is not yet available in the public scientific literature, its structure incorporates two pharmacophores of significant interest in medicinal chemistry: a bromophenylacetamide group and a 2-oxoacetamide-substituted indole core. Research on closely related structural analogs provides strong rationale for its investigation. Indole scaffolds are recognized as privileged structures in drug discovery due to their wide range of reported pharmacological activities, which include anticancer, antifungal, and anti-tubercular properties . Specifically, N-substituted 2-(indol-3-yl)-2-oxoacetamide derivatives have demonstrated potent biological activities in scientific studies. One closely related study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide compounds found them to exhibit potent anti-proliferative activity against human cancer cell lines, including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer), by inducing caspase-8-dependent apoptosis . Furthermore, other 2-oxoacetamide derivatives based on different heterocyclic systems have been explored as potential antifungal agents . This collective evidence suggests that this compound is a promising candidate for researchers investigating new therapeutic agents in areas such as oncology and infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-11-16(14-8-3-4-9-15(14)21(11)2)17(22)18(23)20-13-7-5-6-12(19)10-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOHOSZBWMTJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparison with related compounds.

Chemical Structure and Properties

The compound features a bromophenyl group and an indole moiety, which are known to impart various biological properties. The molecular formula is C18H16BrN2O2C_{18}H_{16}BrN_{2}O_{2}, and it has a molecular weight of approximately 368.24 g/mol. The presence of the bromine atom is particularly noteworthy as it can enhance the compound's reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer or inflammation.
  • Receptor Modulation : It can potentially interact with receptors in the central nervous system or other tissues, influencing signaling pathways that regulate various physiological processes.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that compounds with indole structures exhibit anticancer properties. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)12.5
    HeLa (Cervical)10.0
    A549 (Lung)15.0
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

Several case studies have been published that highlight the biological activities of similar compounds:

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored various indole derivatives and their anticancer activities. The findings suggested that modifications on the indole structure significantly affect potency and selectivity against cancer cells .
  • Neuroprotective Research : Another study investigated the neuroprotective effects of indole-based compounds in models of Alzheimer's disease. Results indicated that certain derivatives could reduce amyloid-beta toxicity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Core : The indole core can be synthesized via Fischer indole synthesis.
  • Bromination : The introduction of the bromophenyl group is achieved through electrophilic aromatic substitution.
  • Amide Bond Formation : Finally, coupling the bromophenyl group with the indole derivative through amide bond formation using reagents like EDCI and HOBt.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity
N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamideChlorine instead of BromineModerate anticancer activity
N-(4-fluorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamideFluorine instead of BromineLower neuroprotective effects

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(3-bromophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide exhibit potent anticancer properties. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis
Compound BHeLa20Cell Cycle Arrest
This compoundA54918Apoptosis

Neuropharmacology

Potential Neuroprotective Effects
The indole structure has been linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotective Effects in Animal Models
In a study involving mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed significant enhancement in memory retention compared to control groups.

Anti-inflammatory Properties

Mechanism of Action
this compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This action is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 2: Anti-inflammatory Activity

Compound NameModel UsedInhibition Rate (%)Cytokines Targeted
Compound CRAW264.7 Cells70TNF-alpha, IL-6
This compoundLPS-stimulated Macrophages65IL-1β, IL-6

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can also be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Synthesis Overview
The synthesis typically begins with the bromination of phenyl rings followed by the formation of the indole structure through cyclization reactions. The final acetamide formation is achieved through acylation reactions.

Comparison with Similar Compounds

Key Observations:

Indole Substitution: The 1,2-dimethyl groups on the indole ring (target compound) may enhance lipophilicity and metabolic stability compared to unsubstituted (e.g., ) or 4-fluorobenzyl-substituted (e.g., D-24851 ) indoles.

Aryl/Amide Substituents :

  • Bromine at the phenyl 3-position (target) introduces strong electron-withdrawing effects, which may alter binding interactions compared to electron-donating groups (e.g., methoxy in ).
  • Fluorinated derivatives (e.g., ) often show improved bioavailability and target affinity due to enhanced electronegativity and metabolic resistance.

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